3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(2,6-Dimethylphenoxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a butyl chain substituted with a 2,6-dimethylphenoxy group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Butyl Chain: The butyl chain can be introduced through a nucleophilic substitution reaction using an appropriate butyl halide.
Introduction of the 2,6-Dimethylphenoxy Group: The final step involves the etherification of the butyl chain with 2,6-dimethylphenol under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-[4-(2,6-Dimethylphenoxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides or acyl chlorides to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which are of interest for their diverse chemical properties.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s unique structure and properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
3-[4-(2,6-Dimethylphenoxy)butyl]-4(3H)-quinazolinone can be compared with other similar compounds, such as:
3-[4-(2,5-Dimethylphenoxy)butyl]-4(3H)-quinazolinone: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which may result in different biological activities.
3-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone: The presence of a chlorine atom in this compound can significantly alter its chemical and biological properties.
3-[4-(4-Chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone: Another chlorinated derivative with potential differences in activity and reactivity compared to the original compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
3-[4-(2,6-dimethylphenoxy)butyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-7-9-16(2)19(15)24-13-6-5-12-22-14-21-18-11-4-3-10-17(18)20(22)23/h3-4,7-11,14H,5-6,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJIJOQZQRLHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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